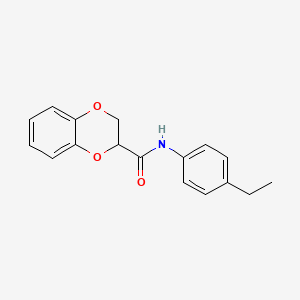
N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience. MPHP is a potent and selective agonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has also been studied for its potential applications in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
Wirkmechanismus
N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide acts as a potent and selective agonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. It has been shown to increase dopamine release in the nucleus accumbens, a key region involved in the reward pathway. N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide also has affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, which is indicative of its stimulant properties. N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has also been shown to increase dopamine release in the nucleus accumbens, which is indicative of its potential for abuse. N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to reduce cocaine self-administration in rats, which is indicative of its potential for the treatment of cocaine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in the regulation of reward and motivation pathways in the brain. However, one limitation of N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide is its potential for abuse, which may limit its use in certain lab experiments. Additionally, the potential for side effects and toxicity must be carefully considered when using N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide. One direction is the further exploration of its potential applications in the treatment of cocaine addiction. Another direction is the study of its potential applications in the treatment of other addictive disorders, such as alcoholism and opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide and its potential for abuse and toxicity.
Synthesemethoden
N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization reactions. One common method involves the reaction of 1-benzylpiperazine with 3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield N-(3-methylphenyl)-4-phenyl-1-piperazinecarboxamide.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-6-5-7-16(14-15)19-18(22)21-12-10-20(11-13-21)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEUEHHDCFZVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295399 | |
| Record name | N-(3-METHYLPHENYL)-4-PHENYL-PIPERAZINE-1-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylphenyl)-4-phenyl-piperazine-1-carboxamide | |
CAS RN |
85867-78-3 | |
| Record name | NSC101690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-METHYLPHENYL)-4-PHENYL-PIPERAZINE-1-CARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5091066.png)
![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)

![2-(5-{[1-(2-bromo-4,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091090.png)
![5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)

![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)